molecular formula C10H10FNOS B1408001 2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde CAS No. 1713160-85-0

2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde

Cat. No.: B1408001
CAS No.: 1713160-85-0
M. Wt: 211.26 g/mol
InChI Key: ZUFVTIKVHPMPJL-UHFFFAOYSA-N
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Description

2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde is a heterocyclic compound that features a thiazolidine ring fused to a benzaldehyde moiety with a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde typically involves the formation of the thiazolidine ring followed by its attachment to the benzaldehyde moiety. One common method involves the reaction of 2-fluorobenzaldehyde with thiazolidine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: 2-Fluoro-6-(thiazolidin-3-yl)benzoic acid.

    Reduction: 2-Fluoro-6-(thiazolidin-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazolidine ring can enhance the compound’s binding affinity and specificity for certain targets, while the fluorine atom can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(thiazolidin-2-yl)benzaldehyde: Similar structure but with the thiazolidine ring attached at a different position.

    2-Fluoro-6-(thiazolidin-4-yl)benzaldehyde: Another positional isomer with the thiazolidine ring attached at the 4-position.

    2-Fluoro-6-(thiazolidin-5-yl)benzaldehyde: Yet another positional isomer with the thiazolidine ring attached at the 5-position.

Uniqueness

2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde is unique due to the specific positioning of the thiazolidine ring and the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to its positional isomers.

Properties

IUPAC Name

2-fluoro-6-(1,3-thiazolidin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNOS/c11-9-2-1-3-10(8(9)6-13)12-4-5-14-7-12/h1-3,6H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFVTIKVHPMPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C(=CC=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801261784
Record name Benzaldehyde, 2-fluoro-6-(3-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713160-85-0
Record name Benzaldehyde, 2-fluoro-6-(3-thiazolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713160-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-fluoro-6-(3-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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